molecular formula C24H21F6NO7 B608362 1,1,1,3,3,3-Hexafluoropropan-2-yl 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate CAS No. 1380424-42-9

1,1,1,3,3,3-Hexafluoropropan-2-yl 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate

Cat. No. B608362
CAS RN: 1380424-42-9
M. Wt: 549.4224
InChI Key: SXHQLPHDBLTFPM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a piperidine ring, which is a common motif in many pharmaceuticals. The molecule also contains a hexafluoropropan-2-yl group and a bis(1,3-benzodioxol-5-yl)-hydroxymethyl group. These groups could potentially give the molecule unique chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperidine ring might be formed through a cyclization reaction, while the hexafluoropropan-2-yl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperidine ring would add a degree of three-dimensionality to the molecule, while the hexafluoropropan-2-yl group would likely be quite electronegative due to the presence of the fluorine atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperidine ring and the hexafluoropropan-2-yl group. The piperidine ring is a common structural motif in many pharmaceuticals and is known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hexafluoropropan-2-yl group could make the compound quite polar, which would influence its solubility in different solvents .

Scientific Research Applications

  • Monoacylglycerol Lipase Inhibition and Pain Management : One application is as a highly selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in endocannabinoid metabolism. For example, KML29, a compound with this structure, has been studied for its antinociceptive effects without cannabimimetic side effects, indicating potential for pain management without the psychoactive effects typically associated with cannabinoid receptor agonists (Ignatowska-Jankowska et al., 2014).

  • Pharmacological Potential in Neurological Disorders : The compound's role in modulating cannabinoid receptors and its impact on neurological pathways suggest potential applications in treating neurological disorders and related symptoms (Woodhams et al., 2012).

  • Synthesis of Fluorine-Containing Polymers : In polymer science, derivatives of this compound have been used in the synthesis of new fluorine-containing polyethers. These materials are noted for their solubility, hydrophobicity, and low dielectric properties, useful in various industrial applications (Fitch et al., 2003).

  • Catalytic and Chemical Synthesis Applications : The compound has been utilized in diverse chemical syntheses and reactions, demonstrating its versatility in organic chemistry. This includes its use in novel synthesis methods and as a reactant in specific chemical reactions (Petrov & Marshall, 2012).

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and potentially developed into a new pharmaceutical .

properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F6NO7/c25-23(26,27)20(24(28,29)30)38-21(32)31-7-5-13(6-8-31)22(33,14-1-3-16-18(9-14)36-11-34-16)15-2-4-17-19(10-15)37-12-35-17/h1-4,9-10,13,20,33H,5-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHQLPHDBLTFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC3=C(C=C2)OCO3)(C4=CC5=C(C=C4)OCO5)O)C(=O)OC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F6NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301043066
Record name 1,1,1,3,3,3-Hexafluoro-2-propanyl 4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,3,3,3-Hexafluoropropan-2-yl 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate

CAS RN

1380424-42-9
Record name 1,1,1,3,3,3-Hexafluoro-2-propanyl 4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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